Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLFOQRAQOJJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine Ring
The pyrrolidine ring can be synthesized via cyclization of amino acid derivatives or N-alkylation of protected amino alcohols . A typical method involves:
- Starting with N-protected amino acids or amino alcohols .
- Activation of the carboxyl group (e.g., via carbodiimide or other coupling agents).
- Intramolecular cyclization to form the five-membered heterocycle under controlled conditions.
Introduction of the Ethyl Group at the 3-Position
The ethyl substituent is introduced through nucleophilic alkylation :
- Using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
- Conducted under anhydrous conditions in solvents like dimethylformamide or acetonitrile.
- Reaction conditions typically involve reflux at elevated temperatures (~80°C) for several hours to ensure complete alkylation.
Hydroxylation at the 4-Position
Hydroxylation can be achieved via:
- Selective oxidation of the pyrrolidine ring using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
- Alternatively, reduction of keto precursors or hydroboration-oxidation of suitable precursors.
Protection of the Nitrogen with a Boc Group
The amino group is protected using tert-butoxycarbonyl (Boc) :
- Reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Conducted in solvents like dichloromethane at room temperature.
- This step ensures stability during subsequent reactions and facilitates purification.
Industrial and Laboratory Synthesis Strategies
In industrial settings, continuous flow processes are employed to enhance efficiency, scalability, and safety. These involve:
- Sequential addition of reagents under controlled temperature and pressure.
- In-line purification steps to isolate the intermediate compounds.
- Use of catalysts to accelerate ring formation and functionalization steps.
Summary of Synthetic Route
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| Ring formation | Cyclization of amino alcohol or amino acid derivatives | Activation agents, heat | Form pyrrolidine core |
| Alkylation | Reaction with ethyl halide | Ethyl bromide/iodide, base, reflux | Introduce ethyl group at C-3 |
| Hydroxylation | Oxidation or hydroboration | m-CPBA, H2O2, or BH3 | Hydroxyl group at C-4 |
| Boc protection | Reaction with Boc2O | Dichloromethane, triethylamine | Protect amino group |
Data Table: Summary of Key Synthesis Parameters
| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Ring formation | Amino alcohol derivative | - | Room temp to reflux | ~85% | Intramolecular cyclization |
| Alkylation | Ethyl halide | Acetonitrile | Reflux (~80°C) | ~90% | Excess base used |
| Hydroxylation | m-CPBA | Dichloromethane | 0°C to room temp | ~75% | Selective oxidation |
| Boc protection | Boc2O | Dichloromethane | Room temp | ~95% | Mild conditions |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The table below compares tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate with structurally related compounds based on substituents, molecular weight, and key properties inferred from the evidence:
Reactivity and Stability
- Acid Sensitivity : The tert-butyl carbamate group in the target compound is likely acid-labile, similar to analogs in and , which decompose under strong acidic conditions to release isobutylene gas .
- Ethyl Substituent : The 3-ethyl group may enhance steric hindrance, affecting reaction kinetics in synthetic pathways compared to smaller substituents (e.g., methyl or hydroxymethyl groups) .
Hazard Profile
- The target compound’s ethyl and hydroxyl groups may mitigate volatility and associated inhalation risks.
- Flammability : Tert-butyl groups generally pose fire risks when exposed to oxidizers or strong acids, as seen in tert-butyl alcohol’s reactivity with alkali metals and strong acids .
Biological Activity
Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative with notable biological activities. This article reviews its potential applications in medicinal chemistry, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, alongside its mechanisms of action and structural characteristics.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₃H₁₉NO₃
- Molecular Weight : Approximately 229.29 g/mol
- Functional Groups : Contains a hydroxyl group, a carboxylate, and a tert-butyl group, which contribute to its biological activity and steric properties.
The presence of the tert-butyl group enhances the compound's stability and influences its interaction with biological targets due to steric hindrance.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) .
Mechanism of Action :
- The compound may act as a competitive inhibitor of key metabolic pathways in cancer cells, leading to reduced proliferation rates .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating cytokine release. In cellular models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
Case Study :
A study highlighted the protective effect of this compound on astrocytes exposed to amyloid-beta peptides, indicating its potential utility in neuroinflammatory conditions .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various bacterial strains. Preliminary screening indicated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The compound binds to active sites of enzymes involved in metabolic pathways, thereby inhibiting their function.
- Receptor Modulation : It may alter the activity of receptors that mediate inflammatory responses or cell proliferation.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds is essential to understand the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Methylpyrrolidine | C₅H₉N | Lacks carboxylic acid functionality; simpler structure |
| 4-Hydroxyproline | C₅H₉NO₃ | Contains a hydroxyl group but no tert-butyl substituent |
| Pyrrolidine | C₄H₉N | Basic structure without additional functional groups |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to simpler pyrrolidines.
Q & A
Basic Research Questions
Q. How can synthesis conditions for tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate be optimized to maximize yield and purity?
- Methodological Answer: Synthesis optimization requires precise control of temperature (±5°C stability), solvent selection (e.g., THF or acetonitrile for polar intermediates), and pH (acidic/basic conditions for hydrolysis or protection). For example, ester hydrolysis under basic conditions (NaOH) or acidic conditions (HCl) impacts regioselectivity . Reaction progress should be monitored via thin-layer chromatography (TLC) to adjust stoichiometry and reaction time.
Q. What analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and substituent positions, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography (using SHELX software for refinement ) provides absolute configuration for chiral centers. For example, coupling constants in ¹H NMR distinguish equatorial/axial substituents on the pyrrolidine ring .
Q. How is purity assessed during and after synthesis?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) quantifies impurities. Gas chromatography (GC) is suitable for volatile byproducts. Combustion analysis (C, H, N) validates elemental composition, with deviations >0.3% indicating contamination .
Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?
- Methodological Answer: The hydroxyl group (-OH) undergoes oxidation (e.g., Dess–Martin periodinane to ketones) or protection (e.g., silylation). The tert-butyl carbamate can be deprotected under acidic conditions (TFA/DCM) to generate reactive amines for cross-coupling (e.g., Buchwald–Hartwig amination) .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer: Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂ during deprotection). Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in stereoselective transformations?
- Methodological Answer: Isotopic labeling (e.g., ¹⁸O in hydroxyl groups) tracks reaction pathways via MS/MS fragmentation. Density Functional Theory (DFT) calculations (using Gaussian or ORCA) model transition states for stereoselective steps, validated by experimental enantiomeric excess (ee) measured via chiral HPLC .
Q. What strategies address challenges in controlling stereochemistry during synthesis?
- Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) enforce stereocontrol. For example, kinetic resolution using lipases (e.g., CAL-B) separates diastereomers during esterification .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer: Dynamic NMR experiments (variable-temperature ¹H NMR) identify conformational equilibria causing signal splitting. Single-crystal X-ray diffraction resolves static structures, while solid-state NMR clarifies dynamic disorder. Discrepancies >0.1 Å in bond lengths warrant re-evaluation of crystallization solvents .
Q. What computational tools predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer: Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases), with binding affinities validated by surface plasmon resonance (SPR). Quantitative SAR (QSAR) models using CODESSA correlate logP and Hammett constants with bioactivity .
Q. How are high-throughput screening (HTS) pipelines designed for derivatives of this compound?
- Methodological Answer: Automated liquid handlers (e.g., Echo 555) prepare microplates (384-well) for enzymatic assays (e.g., fluorescence-based protease inhibition). Reaction Design & Discovery (ICReDD) integrates DFT-predicted reaction pathways with robotic experimentation to prioritize synthetic routes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
